2-Cyclopropylbenzonitrile
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-Cyclopropylbenzonitrile is 143.19 . The InChI code for this compound is 1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 .Physical And Chemical Properties Analysis
2-Cyclopropylbenzonitrile is a liquid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Organic Synthesis
2-Cyclopropylbenzonitrile: is a versatile compound used in organic synthesis. Its structure allows for various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo reactions such as nucleophilic substitution, cycloaddition, and electrophilic aromatic substitution, which are fundamental in creating pharmaceuticals, agrochemicals, and polymers .
Medicinal Chemistry
In medicinal chemistry, 2-Cyclopropylbenzonitrile serves as a precursor for the synthesis of benzoxaboroles. Benzoxaboroles are compounds that have shown promise as antifungal, antibacterial, antiviral, anti-parasite, and anti-inflammatory agents. The nitrile group in 2-Cyclopropylbenzonitrile can be transformed into various functional groups that are pivotal in the development of new drugs .
Material Science
This compound’s unique properties are exploited in material science, particularly in the development of advanced battery technologies. Its stability and reactivity make it suitable for use in electrolyte solutions and as a component in the synthesis of electrode materials. This contributes to enhancing the performance and longevity of batteries .
Supramolecular Chemistry
2-Cyclopropylbenzonitrile: is used in supramolecular chemistry to design and synthesize novel molecular structures with specific functions. Its ability to form stable complexes with metals and other organic compounds is valuable in creating sensors, catalysts, and molecular machines .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly chromatography and mass spectrometry, 2-Cyclopropylbenzonitrile is utilized as a standard or reference compound. Its well-defined physical and chemical properties allow for accurate calibration of instruments and validation of analytical methods .
Chemical Safety and Handling
The handling and storage of 2-Cyclopropylbenzonitrile are of significant interest in chemical safety research. Understanding its toxicity, reactivity, and environmental impact is crucial for developing safe handling procedures and emergency response strategies in case of spills or exposure .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDBFODKGYNZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553211 | |
Record name | 2-Cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylbenzonitrile | |
CAS RN |
3154-99-2 | |
Record name | 2-Cyclopropylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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